molecular formula C20H16N4O2 B14175635 3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol CAS No. 921198-64-3

3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol

Cat. No.: B14175635
CAS No.: 921198-64-3
M. Wt: 344.4 g/mol
InChI Key: KPROTVLNQDBQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol is a complex organic compound with the molecular formula C20H16N4O2 . This compound is known for its unique structure, which includes a phthalazinone moiety linked to a pyridine ring via a methylene bridge, and an amino group attached to a phenol ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol typically involves multiple steps. One common method starts with the preparation of the phthalazinone intermediate, which is then reacted with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinone derivatives, while reduction of a nitro group results in an amino derivative.

Scientific Research Applications

3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalazinone derivatives and pyridine-containing molecules. Examples include:

  • 1-(4-Pyridyl)-2-phthalazinone
  • 4-(Phthalazin-1-yl)pyridine

Uniqueness

What sets 3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol apart is its unique combination of a phthalazinone moiety and a pyridine ring, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

921198-64-3

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

3-[[4-[(1-oxidopyridin-1-ium-4-yl)methyl]phthalazin-1-yl]amino]phenol

InChI

InChI=1S/C20H16N4O2/c25-16-5-3-4-15(13-16)21-20-18-7-2-1-6-17(18)19(22-23-20)12-14-8-10-24(26)11-9-14/h1-11,13,25H,12H2,(H,21,23)

InChI Key

KPROTVLNQDBQSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=CC=C3)O)CC4=CC=[N+](C=C4)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.